molecular formula C19H21NO4S2 B2561092 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 578750-24-0

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Número de catálogo: B2561092
Número CAS: 578750-24-0
Peso molecular: 391.5
Clave InChI: YJCMAVAYDZUHAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents for oxidative stress and inflammatory diseases. This benzamide derivative features a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety, a key structural component identified in a class of bis-sulfone compounds known to act as non-electrophilic activators of the NRF2 signaling pathway . The activation of NRF2 initiates a protective transcriptional program against oxidative insult, a key pathological feature in a range of conditions including autoimmune and neurodegenerative diseases . The specific molecular architecture of this compound, integrating an allyloxy-benzamide group and a thiophen-2-ylmethyl substituent, positions it as a valuable chemical tool for investigating alternative mechanisms to modulate the KEAP1-NRF2 interaction without relying on direct electrophilic modification . Research into analogs has demonstrated that such structures can inhibit phosphoglycerate kinase 1 (PGK1), leading to the accumulation of metabolic byproducts that subsequently activate NRF2, thereby promoting cellular survival in models of oxidative challenge . This mechanism offers a potential strategy for inducing cytoprotective effects without the cytotoxicity often associated with electrophilic NRF2 activators . Consequently, this compound is provided for research use to further explore the intricacies of the NRF2 pathway, to develop non-cytotoxic therapeutic interventions for chronic inflammatory diseases, and to study the pharmacological implications of PGK1 modulation.

Propiedades

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCMAVAYDZUHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

  • Key Differences: Hexyloxy vs. 4-Isopropylbenzyl vs. Thiophen-2-ylmethyl: The isopropylbenzyl group is a bulky, purely aliphatic/aromatic substituent, whereas the thiophen-2-ylmethyl group introduces a sulfur-containing heteroaromatic ring, which may engage in π-π stacking or hydrogen bonding.

Compound B : (S)-2-(Allyloxy)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide ()

  • Key Differences :
    • Hydroxyalkyl vs. Tetrahydrothiophene-dioxide : The hydroxyalkyl group increases polarity and hydrogen-bonding capacity, contrasting with the sulfone-containing tetrahydrothiophene, which offers rigidity and electron-withdrawing effects.

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Key Differences: Triazole-thione vs.

Physicochemical Properties

Property Target Compound Compound A (Hexyloxy) Compound B (Hydroxyalkyl)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.8 (higher lipophilicity) ~1.9 (high polarity)
Solubility (aq.) Low (sulfone reduces solubility) Very low (long alkyl chain) Moderate (polar hydroxy group)
Tautomerism Absent Absent Absent

Spectral Data Comparison

Spectral Feature Target Compound (IR/NMR) Compound A () Compound C ()
C=O Stretch (IR) 1663–1682 cm⁻¹ (benzamide carbonyl) Not reported Absent (triazole derivatives)
S=O Stretch (IR) 1247–1255 cm⁻¹ (sulfone) Similar range 1243–1258 cm⁻¹ (sulfonyl)
1H-NMR (Allyloxy) δ 4.5–5.2 (allyl protons) δ 0.8–1.6 (hexyl protons) N/A (no allyl group)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide, and what reaction steps are critical?

  • Methodological Answer : The synthesis involves sequential amide coupling and functionalization. A typical approach includes:

Amide Formation : Reacting 4-(allyloxy)benzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine under Schotten-Baumann conditions (e.g., Na₂CO₃ in dichloromethane/water biphasic system) to form the primary amide.

N-Alkylation : Introducing the thiophen-2-ylmethyl group via alkylation using thiophene-2-carbaldehyde and a reducing agent (e.g., NaBH₃CN) in acetonitrile.

  • Key Considerations : Ensure anhydrous conditions for alkylation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) is recommended .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogous anomeric amides indicate decomposition above 150°C. Store at –20°C under inert gas (argon) to minimize degradation .
  • Moisture Sensitivity : The sulfone (1,1-dioxidotetrahydrothiophene) moiety may hydrolyze under acidic/basic conditions. Use desiccants (e.g., molecular sieves) in storage vials .
  • Light Sensitivity : Shield from UV light to prevent allyloxy group isomerization. Use amber glassware .

Q. What standardized assays are used to evaluate mutagenicity, and how does this compound compare to similar derivatives?

  • Methodological Answer :

  • Ames II Testing : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate). For analogous N-acyloxy-N-alkoxyamides, mutagenicity correlates with electron-deficient aromatic rings. This compound’s trifluoromethyl and sulfone groups may reduce mutagenic potential compared to nitro-substituted analogs .
  • Positive Control : Compare to benzyl chloride (low mutagenicity benchmark) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states for amide coupling and alkylation. Focus on steric hindrance from the thiophen-2-ylmethyl group.
  • In Silico Screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., NaH vs. K₂CO₃) by analyzing electron-density maps and Fukui indices .
  • Validation : Cross-reference computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during alkylation)?

  • Methodological Answer :

  • Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation or sulfone oxidation). For N-alkylation competing with O-alkylation, adjust stoichiometry (limit aldehyde to 1.1 equiv.) .
  • Kinetic Studies : Perform time-resolved NMR to monitor intermediate formation. If thiophene ring opening occurs, switch to milder reductants (e.g., NaBH(OAc)₃) .

Q. How can biological activity be systematically profiled against kinase or GPCR targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., JAK2) and GPCRs (e.g., adenosine A2A) due to the thiophene moiety’s π-stacking potential.
  • Assay Design :

Enzyme Inhibition : Use fluorescence polarization assays with ATP-competitive probes.

Cell-Based Assays : Measure cAMP accumulation (GPCR activity) in HEK293 cells transfected with target receptors.

  • SAR Analysis : Compare with analogs (e.g., replacing tetrahydrothiophene sulfone with morpholine) to identify critical pharmacophores .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.